Linagliptin Methyl Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Linagliptin Methyl Dimer involves the reaction of Linagliptin with an azo catalyst and an acid. The process typically includes dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, followed by the addition of 2,2’-dihydroxyazobenzene and hydrochloric acid. The reaction is carried out at around 35°C for approximately 10 hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but is optimized for higher yield and purity. The crude Linagliptin product is used as a starting material, and the reaction conditions are carefully controlled to ensure the formation of the dimeric impurity with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Linagliptin Methyl Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Linagliptin Methyl Dimer has several scientific research applications:
Mechanism of Action
Linagliptin Methyl Dimer, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon production. The molecular targets include the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin regulation .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Saxagliptin: Similar to Linagliptin, it inhibits DPP-4 and is used in diabetes management.
Vildagliptin: Another compound in the same class, used for glycemic control in diabetic patients.
Uniqueness
Linagliptin Methyl Dimer is unique due to its specific formation as an impurity during the synthesis of Linagliptin. Its study helps in understanding the stability and purity of Linagliptin, contributing to better quality control in pharmaceutical production .
Properties
Molecular Formula |
C51H56N16O4 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[[4-[2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]ethyl]quinazolin-2-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C51H56N16O4/c1-6-8-26-64-42-44(58-48(64)62-24-14-16-33(52)28-62)60(4)51(71)67(47(42)69)31-41-56-38-21-13-11-19-36(38)39(57-41)22-23-53-34-17-15-25-63(29-34)49-59-45-43(65(49)27-9-7-2)46(68)66(50(70)61(45)5)30-40-54-32(3)35-18-10-12-20-37(35)55-40/h10-13,18-21,33-34,53H,14-17,22-31,52H2,1-5H3/t33-,34-/m1/s1 |
InChI Key |
RYJQYUJRKHESAR-KKLWWLSJSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCN[C@@H]6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCNC6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.